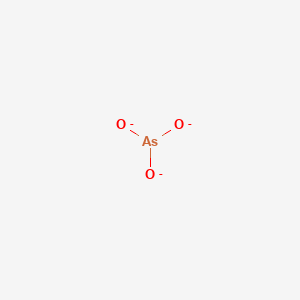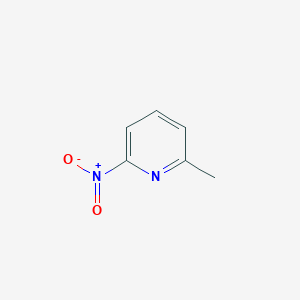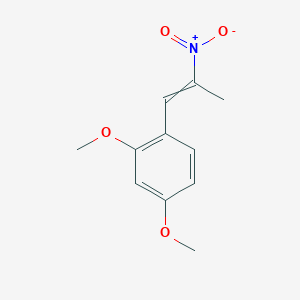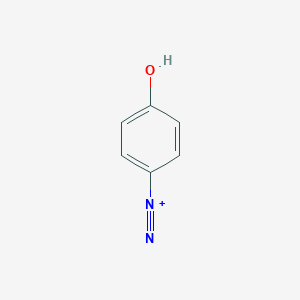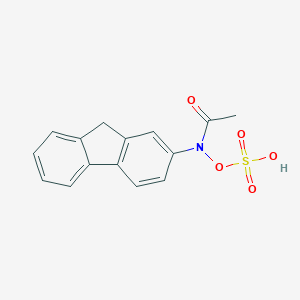
2-Acetylaminofluorene-N-sulfate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Acetylaminofluorene-N-sulfate (AAF-N-SO4) is a synthetic compound that has been widely used in scientific research to study the mechanism of action of carcinogens. It is a metabolite of the carcinogen 2-acetylaminofluorene (AAF) and is often used as a model compound to study the effects of AAF on living organisms.
Aplicaciones Científicas De Investigación
Metabolism and Carcinogenicity
2-Acetylaminofluorene-N-sulfate plays a significant role in the metabolism and potential carcinogenicity of N-hydroxy-2-acetylaminofluorene. Studies indicate that the formation of highly reactive ester 2-acetylaminofluorene-N-sulfate in the rat liver, suggested as an ultimate reactive and carcinogenic metabolite, is increased by the presence of sulfate ion. This demonstrates its vital role in the toxicity of the carcinogen (DeBaun, Smith, Miller, & Miller, 1970).
Enzymatic Activity
The enzyme N-hydroxy-2-acetylaminofluorene sulfotransferase, which catalyzes the transfer of sulfate from active sulfate to N-hydroxy-2-acetylaminofluorene, forming acetylaminofluorene N-sulfate, has been characterized. Its activity was significantly higher in male rat livers compared to females, indicating sex-specific variations in its enzymatic activity (Wu & Straub, 1976).
Biotransformation and Gender Differences
Research on cultured rat hepatocytes revealed gender differences in the biotransformation of 2-acetylaminofluorene. Male rat hepatocytes predominantly formed sulfate conjugates, while female hepatocytes formed more glucuronide conjugates. These findings suggest gender-specific metabolic pathways in the detoxification of harmful substances (Mcqueen, Miller, & Williams, 1986).
Interaction with RNA and Glutathione
The interaction of 2-acetylaminofluorene-N-sulfate with RNA and glutathione has been studied, suggesting the formation of two reactive intermediates with differing reactivities towards these molecules. This research enhances the understanding of how such compounds interact at the molecular level within biological systems (van den Goorbergh, Meerman, de Wit, & Mulder, 1985).
Genetic Toxicity
Extensive studies have been conducted on the genetic toxicity of 2-acetylaminofluorene, its metabolites, and model metabolites. These studies are crucial in understanding the mutagenic and carcinogenic properties of such compounds and their interactions with DNA (Heflich & Neft, 1994).
Propiedades
Número CAS |
16808-85-8 |
|---|---|
Nombre del producto |
2-Acetylaminofluorene-N-sulfate |
Fórmula molecular |
C15H13NO5S |
Peso molecular |
319.3 g/mol |
Nombre IUPAC |
[acetyl(9H-fluoren-2-yl)amino] hydrogen sulfate |
InChI |
InChI=1S/C15H13NO5S/c1-10(17)16(21-22(18,19)20)13-6-7-15-12(9-13)8-11-4-2-3-5-14(11)15/h2-7,9H,8H2,1H3,(H,18,19,20) |
Clave InChI |
VAQHXJKAFOKQTD-UHFFFAOYSA-N |
SMILES |
CC(=O)N(C1=CC2=C(C=C1)C3=CC=CC=C3C2)OS(=O)(=O)O |
SMILES canónico |
CC(=O)N(C1=CC2=C(C=C1)C3=CC=CC=C3C2)OS(=O)(=O)O |
Otros números CAS |
16808-85-8 |
Sinónimos |
2-AAF-N-S 2-acetylaminofluorene-N-sulfate N-(sulfooxy)-2-FAA N-(sulfooxy)-2-fluorenylacetamide N-sulfonoxy-2-AAF N-sulfooxy-2-acetylaminofluorene |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




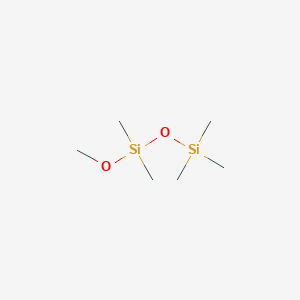

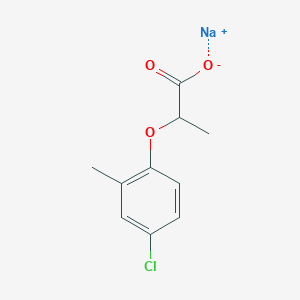

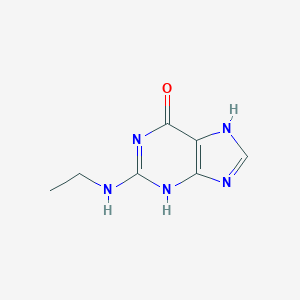
![2,2,8,8-Tetramethyl-3,9-diaza-1,7-diazonia-2,8-diboranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,10-tetraene](/img/structure/B98629.png)

